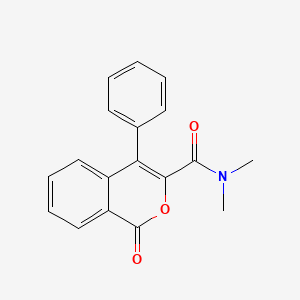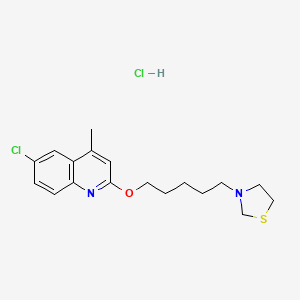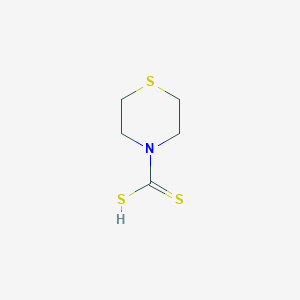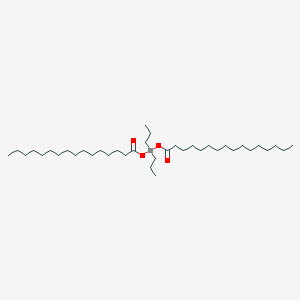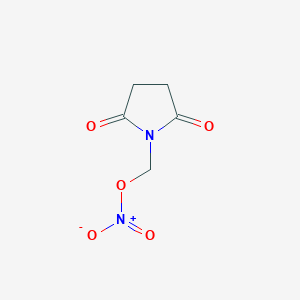
(2,5-Dioxopyrrolidin-1-yl)methyl nitrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,5-Dioxopyrrolidin-1-yl)methyl nitrate is a chemical compound with the molecular formula C₅H₆N₂O₅ and a molecular weight of 174.11 g/mol It is known for its unique structure, which includes a pyrrolidinone ring and a nitrate ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dioxopyrrolidin-1-yl)methyl nitrate typically involves the reaction of 2,5-dioxopyrrolidin-1-yl with nitric acid or nitrate esters under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at a low level to prevent decomposition .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
(2,5-Dioxopyrrolidin-1-yl)methyl nitrate undergoes various chemical reactions, including:
Oxidation: The nitrate ester group can be oxidized to form nitro compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The nitrate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce amines .
科学的研究の応用
(2,5-Dioxopyrrolidin-1-yl)methyl nitrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2,5-Dioxopyrrolidin-1-yl)methyl nitrate involves its interaction with molecular targets such as enzymes and receptors. The nitrate ester group can undergo hydrolysis to release nitric oxide, which is a signaling molecule involved in various physiological processes. This release of nitric oxide can modulate pathways related to vasodilation, neurotransmission, and immune response .
類似化合物との比較
Similar Compounds
Pyrrolopyrazine derivatives: These compounds share a similar pyrrolidinone ring structure and exhibit various biological activities.
Pyrrolone and pyrrolidinone derivatives: These compounds are known for their diverse biological activities and are used in medicinal chemistry.
Uniqueness
(2,5-Dioxopyrrolidin-1-yl)methyl nitrate is unique due to its nitrate ester group, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .
特性
CAS番号 |
37728-37-3 |
|---|---|
分子式 |
C5H6N2O5 |
分子量 |
174.11 g/mol |
IUPAC名 |
(2,5-dioxopyrrolidin-1-yl)methyl nitrate |
InChI |
InChI=1S/C5H6N2O5/c8-4-1-2-5(9)6(4)3-12-7(10)11/h1-3H2 |
InChIキー |
HNJQJXHAEBCGSP-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)N(C1=O)CO[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


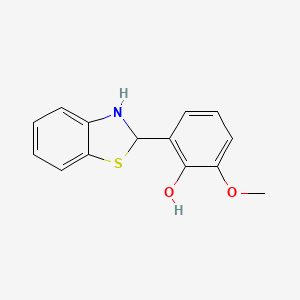
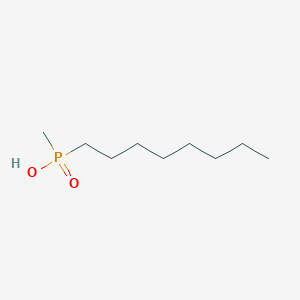
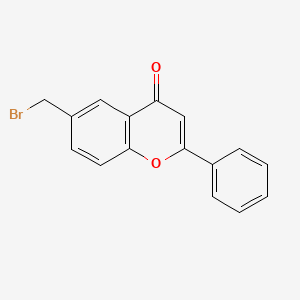

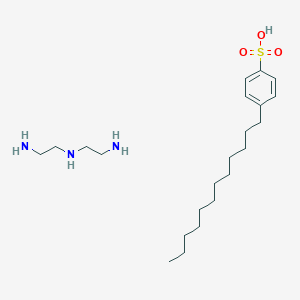
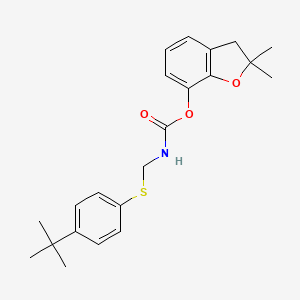
![2,4-Diphenyl-5-[(E)-phenyldiazenyl]-2H-1,2,3-triazole](/img/structure/B14672047.png)
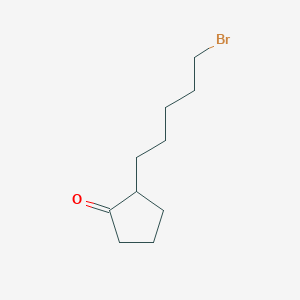
![4-(7-Aminotriazolo[4,5-d]pyrimidin-3-yl)-2-(hydroxymethyl)cyclopentan-1-ol](/img/structure/B14672066.png)
![1H-Isoindole-1,3(2H)-dione, 2-[(phenylmethoxy)methyl]-](/img/structure/B14672068.png)
